![molecular formula C14H11ClN2O3S B5487049 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5487049.png)
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
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Overview
Description
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid, also known as CAY10585, is a chemical compound that has been extensively studied in the field of scientific research. It belongs to the class of thiazole compounds and has been found to have various biochemical and physiological effects.
Scientific Research Applications
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in studies related to inflammatory diseases such as arthritis and colitis. It has also been studied for its potential use in cancer research as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. By inhibiting this pathway, 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been found to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in lab experiments is its specificity towards the NF-κB signaling pathway. This allows for targeted inhibition of this pathway without affecting other cellular processes. However, one of the limitations of using 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in scientific research. One potential direction is its use in the development of novel anti-inflammatory and anti-cancer drugs. It can also be studied for its potential use in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies can be conducted to optimize its synthesis method and improve its solubility for better bioavailability and efficacy.
Conclusion:
In conclusion, 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is a thiazole compound that has been extensively studied for its potential use in various scientific research applications. Its specificity towards the NF-κB signaling pathway has made it a promising candidate for the development of novel anti-inflammatory and anti-cancer drugs. While it has several advantages, its low solubility in aqueous solutions is a limitation that needs to be addressed in future studies.
Synthesis Methods
The synthesis of 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid involves a multi-step process that includes the reaction of 4-chloroaniline with methyl isothiocyanate to form 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl acetoacetate to form 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid. The final product is obtained after purification through recrystallization.
properties
IUPAC Name |
(E)-4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-8-13(9-2-4-10(15)5-3-9)17-14(21-8)16-11(18)6-7-12(19)20/h2-7H,1H3,(H,19,20)(H,16,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNOARJEBPRAL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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